molecular formula C23H25NO5S B2781649 N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 694462-06-1

N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2781649
CAS No.: 694462-06-1
M. Wt: 427.52
InChI Key: NBEQLLCQSXMZBR-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Compounds within the benzenesulfonamide class are of significant scientific interest due to their diverse biological activities and have been extensively studied as key inhibitors for various enzymes . Research into similar structures has shown potential in modulating specific biological pathways, leading to their investigation in several therapeutic areas . The structural motif of a benzenesulfonamide linked to substituted phenyl rings is common in the development of pharmaceutically active molecules, which may target conditions such as inflammatory diseases, thrombosis, and viral infections . The specific substitution pattern on this compound, including the 2-methoxyphenyl and hydroxypropylphenoxy groups, suggests it is designed for high-affinity binding to specific biological targets. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or as a candidate for in vitro biological screening assays. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c1-18-12-14-20(15-13-18)29-17-19(25)16-24(22-10-6-7-11-23(22)28-2)30(26,27)21-8-4-3-5-9-21/h3-15,19,25H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEQLLCQSXMZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its interactions with human lipoxygenases, as well as its implications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 1111062-54-4

The primary biological activity of this compound is linked to its role as an inhibitor of lipoxygenases (LOXs), a family of enzymes involved in the metabolism of arachidonic acid to produce leukotrienes and other signaling molecules. These molecules play critical roles in inflammation, immune responses, and various pathophysiological conditions.

Inhibition of Lipoxygenases

Research indicates that compounds structurally related to this compound exhibit significant inhibitory activity against specific lipoxygenase isoforms:

  • 12-Lipoxygenase (12-LOX) : This enzyme is implicated in skin diseases, diabetes, and cancer. The compound has shown nanomolar potency against 12-LOX, demonstrating excellent selectivity over other related enzymes such as cyclooxygenases (COXs) .

Biological Activity Data

Biological Activity IC50 Value Selectivity Reference
Inhibition of 12-LOXnM rangeHigh
Inhibition of COX-1>10 µMLow

Case Studies

  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators in human platelet cells. This effect is mediated through the inhibition of 12-HETE production, a metabolite associated with inflammatory responses .
  • Cancer Research : The compound's ability to inhibit 12-LOX has implications for cancer therapy, particularly in types where this enzyme is overexpressed. In experimental models, treatment with this compound resulted in reduced tumor cell proliferation and enhanced apoptosis in cancer cell lines .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue penetration due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with phase I and II reactions.
  • Excretion : Renal excretion as metabolites.

Q & A

Q. What are the key synthetic routes for N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide?

The synthesis typically involves multi-step routes:

  • Step 1 : Nucleophilic substitution to introduce the 4-methylphenoxy group to a propyl backbone.
  • Step 2 : Sulfonylation of the intermediate using benzenesulfonyl chloride under anhydrous conditions with bases like triethylamine (TEA) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Optimization of solvent systems (e.g., dichloromethane or DMF) and temperature (0–25°C) is critical for yield enhancement .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • X-ray crystallography to resolve intermolecular hydrogen bonds (N–H⋯O and O–H⋯O) that influence crystal packing .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • HPLC for purity assessment (>95% purity threshold for research use) .

Q. What analytical techniques are used to detect synthetic impurities?

Common impurities (e.g., unreacted intermediates or sulfonamide by-products) are identified via:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Thin-Layer Chromatography (TLC) for real-time reaction monitoring.
  • DSC/TGA to assess thermal stability and degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

A Design of Experiments (DoE) approach is recommended:

  • Variables : Temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometric ratios.
  • Response Surface Methodology (RSM) models interactions between variables to predict optimal conditions .
  • Case Study : A 15% yield increase was achieved by adjusting the sulfonylation step to 40°C in DMF .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Contradictions may arise from assay variability. Solutions include:

  • Orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to cross-validate results.
  • Meta-analysis of published data to identify confounding factors (e.g., buffer pH, incubation time) .
  • Dose-response curves to assess potency thresholds (IC₅₀ values) across studies .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., carbonic anhydrase).
  • DFT calculations (B3LYP/6-31G*) to optimize electronic properties (e.g., sulfonamide group charge distribution) .
  • MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do intermolecular interactions influence crystallization?

Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O) dominate:

  • X-ray data show that the hydroxyl group forms a bifurcated H-bond with sulfonyl oxygen atoms, stabilizing the crystal lattice .
  • Solvent choice (polar vs. non-polar) affects nucleation kinetics and crystal morphology .

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